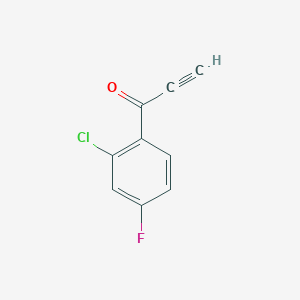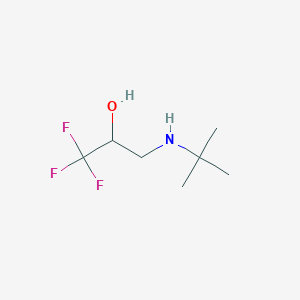
3-(叔丁基氨基)-1,1,1-三氟丙醇
描述
科学研究应用
光催化降解研究
3-(叔丁基氨基)-1,1,1-三氟丙醇在光催化降解研究中被研究。Sakkas等人(2007年)探讨了类似结构化合物salbutamol在模拟太阳辐射下使用二氧化钛作为光催化剂的光催化转化。该研究涉及评估药物分解的动力学、鉴定中间化合物以及评估毒性(Sakkas et al., 2007)。
化学合成和异构化
Keller和Schlosser(1996年)的研究讨论了4-叔丁基氨基-1,1,1-三氟丁-3-烯-2-酮的合成,这是通过涉及叔丁胺基团的去质子化和缩合反应得到的化合物。该研究突出了与3-(叔丁基氨基)-1,1,1-三氟丙醇相关的化学转化和异构化过程(Keller & Schlosser, 1996)。
环境影响研究
张等人(2019年)研究了类似于3-(叔丁基氨基)-1,1,1-三氟丙醇的化合物的环境影响。他们调查了含有叔丁基氨基基团的Irgarol 1051降解混合物对海洋生物的毒性。这项研究提供了关于这类化合物生态影响的见解(Zhang et al., 2019)。
钯催化的环异构化
张、赵和卢(2007年)的研究涉及通过钯催化的环化异构化合成3,3,3-三氟丙-1-烯-2-基取代呋喃。这项研究为理解三氟丙醇衍生物的反应和应用提供了化学背景(Zhang, Zhao, & Lu, 2007)。
生物转化研究
刘等人(1997年)对Irgarol 1051的生物转化进行了研究,该化合物含有叔丁基氨基基团。他们发现白腐木真菌Phanerochaete chrysosporium可以通过部分N-去烷基化来生物转化Irgarol 1051,为这类化合物的微生物降解途径提供了见解(Liu et al., 1997)。
作用机制
Target of Action
Similar compounds have been found to interact with the beta-1 adrenergic receptor . This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
生化分析
Biochemical Properties
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-adrenergic receptors, which are proteins involved in the regulation of heart rate and muscle relaxation. The nature of these interactions often involves binding to the active site of the receptor, leading to either inhibition or activation of the receptor’s function .
Cellular Effects
The effects of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and metabolism . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell behavior and function.
Dosage Effects in Animal Models
The effects of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,3)11-4-5(12)7(8,9)10/h5,11-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDNFIQMYTPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
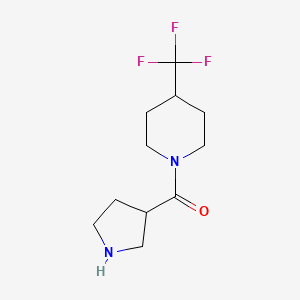
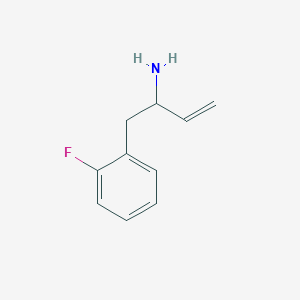
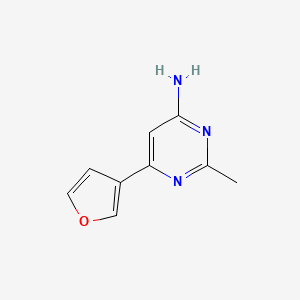
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)



![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)
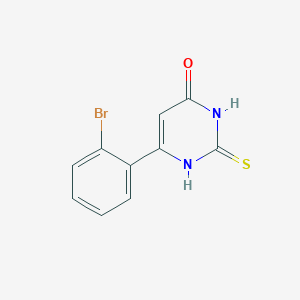
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
